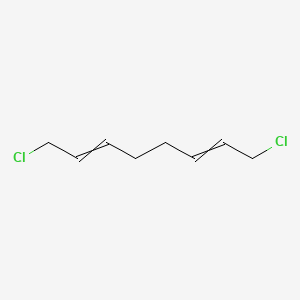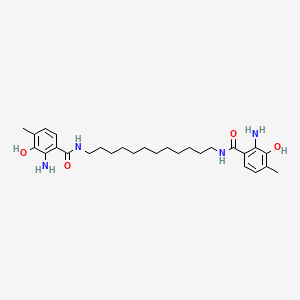
N,N'-(Dodecane-1,12-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Dodecane-1,12-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dodecane backbone linked to two amino-hydroxy-methylbenzamide groups. The presence of these functional groups allows the compound to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Dodecane-1,12-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) typically involves a multi-step process. One common method starts with the preparation of the dodecane-1,12-diyl bis(2-amino-3-hydroxy-4-methylbenzoate) intermediate. This intermediate is then subjected to a series of reactions, including amide formation and hydrolysis, to yield the final product. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-(Dodecane-1,12-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors in industrial production include the control of reaction temperature, pressure, and the use of automated systems to monitor and adjust reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Dodecane-1,12-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’-(Dodecane-1,12-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
N,N’-(Dodecane-1,12-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N,N’-(Dodecane-1,12-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dodecane-1,12-diyl-bis-3-picolinium dibromide: This compound has a similar dodecane backbone but different functional groups, leading to distinct chemical properties and applications.
1,12-Bis((1-methylbenzimidazolium)-3-yl)dodecane dibromide: Another compound with a dodecane backbone, used as a catalyst in specific reactions.
Dodecane-1,12-diyl bis(2-methylacrylate): This compound features a dodecane backbone with methylacrylate groups, used in polymer synthesis.
Uniqueness
N,N’-(Dodecane-1,12-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
CAS No. |
85513-34-4 |
|---|---|
Molecular Formula |
C28H42N4O4 |
Molecular Weight |
498.7 g/mol |
IUPAC Name |
2-amino-N-[12-[(2-amino-3-hydroxy-4-methylbenzoyl)amino]dodecyl]-3-hydroxy-4-methylbenzamide |
InChI |
InChI=1S/C28H42N4O4/c1-19-13-15-21(23(29)25(19)33)27(35)31-17-11-9-7-5-3-4-6-8-10-12-18-32-28(36)22-16-14-20(2)26(34)24(22)30/h13-16,33-34H,3-12,17-18,29-30H2,1-2H3,(H,31,35)(H,32,36) |
InChI Key |
SJUQQNJVKWWJNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)NCCCCCCCCCCCCNC(=O)C2=C(C(=C(C=C2)C)O)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


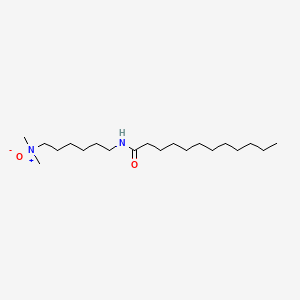
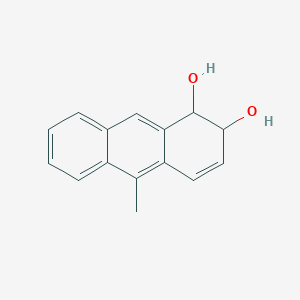
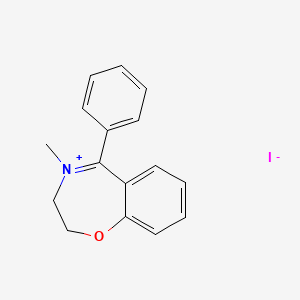

![3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14406234.png)
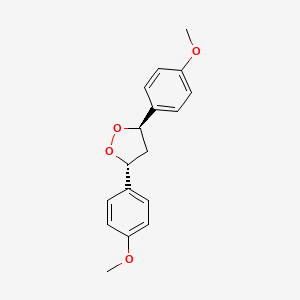
![(2S)-3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propane-1,2-diol](/img/structure/B14406238.png)
![4-[(Naphthalen-1-yl)oxy]butane-2-sulfonic acid](/img/structure/B14406246.png)
